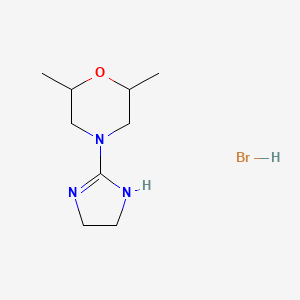

4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine;hydrobromide. This nomenclature precisely describes the structural components and their connectivity within the molecule. The Chemical Abstracts Service registry number 218930-08-6 serves as the unique identifier for this specific compound in chemical databases worldwide. The compound is also catalogued under various synonyms including 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide and 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine;hydrobromide, reflecting different formatting conventions in chemical nomenclature systems.

The systematic name breakdown reveals several key structural elements that define the compound's identity. The "4-(4,5-dihydro-1H-imidazol-2-yl)" portion indicates the presence of a dihydroimidazole ring system attached at the 2-position of the imidazole ring to the 4-position of the morpholine ring. The "2,6-dimethylmorpholine" component specifies the presence of methyl substituents at the 2 and 6 positions of the morpholine ring structure. The "hydrobromide" designation indicates the formation of a salt with hydrobromic acid, which significantly influences the compound's solubility and stability characteristics.

Additional identifiers include the DSSTox Substance Identifier DTXSID10383997 and the compound designation CCG-55012, which are used in various specialized chemical databases and research applications. The MDL Number MFCD00275720 provides another standardized identifier for this compound in commercial chemical catalogs and supply chain management systems.

Molecular Formula and Stoichiometric Composition

The molecular formula C9H18BrN3O accurately represents the atomic composition of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide. This formula indicates the presence of nine carbon atoms, eighteen hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom within the compound structure. The molecular weight has been precisely calculated as 264.16 grams per mole using standard atomic masses.

| Element | Count | Atomic Mass (amu) | Total Mass Contribution (amu) |

|---|---|---|---|

| Carbon | 9 | 12.011 | 108.099 |

| Hydrogen | 18 | 1.008 | 18.144 |

| Bromine | 1 | 79.904 | 79.904 |

| Nitrogen | 3 | 14.007 | 42.021 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 32 | - | 264.167 |

The stoichiometric analysis reveals that the compound contains approximately 40.91% carbon, 6.87% hydrogen, 30.26% bromine, 15.90% nitrogen, and 6.06% oxygen by mass. The parent compound, 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine, corresponds to PubChem CID 2798365, while the hydrobromide salt form is catalogued as PubChem CID 2798364.

The simplified molecular input line entry system representation CC1CN(CC(O1)C)C2=NCCN2.Br provides a linear notation that describes the connectivity and stereochemistry of the molecule. This representation clearly shows the morpholine ring with methyl substituents at positions 2 and 6, connected to the dihydroimidazole ring system through a nitrogen atom, with the bromide ion indicated separately.

Structural Isomerism and Tautomeric Possibilities

The structural framework of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide presents several possibilities for isomerism and tautomerism that significantly influence its chemical behavior and physical properties. The 2,6-dimethylmorpholine component of the molecule can exist in different stereoisomeric forms, particularly cis and trans configurations regarding the relative positioning of the methyl substituents.

Research on 2,6-dimethylmorpholine systems indicates that the trans-2,6-dimethylmorpholine isomer represents a mixture of rapidly inverting and energetically equivalent chair conformations. In contrast, the cis-isomer of 2,6-dimethylmorpholine, where both methyl groups adopt equatorial positions, exhibits different conformational properties and spectroscopic characteristics. The morpholine ring system itself demonstrates conformational flexibility, with studies indicating preference for chair conformations similar to cyclohexane derivatives.

The imidazoline portion of the molecule, specifically the 4,5-dihydro-1H-imidazol-2-yl moiety, can potentially exhibit tautomeric behavior characteristic of imidazole-derived systems. Research on imidazole tautomerism demonstrates that the presence of substituents significantly influences tautomeric equilibria, with the ratio of tautomers varying according to electronic and steric factors. The 4,5-dihydroimidazole ring system in this compound represents a saturated analog of the imidazole ring, which may exhibit reduced tautomeric activity compared to the fully aromatic imidazole systems.

The connection between the morpholine and imidazoline ring systems through the nitrogen atom at position 4 of the morpholine ring introduces additional conformational considerations. The nitrogen atom can adopt different orientations relative to both ring systems, potentially leading to conformational isomers with distinct energy profiles and spectroscopic signatures.

Crystallographic Data and Solid-State Configuration

While specific crystallographic data for 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide was not directly available in the search results, the compound's structural characteristics can be analyzed based on related morpholine and imidazoline systems that have been subjected to X-ray crystallographic analysis.

X-ray crystallography represents the definitive method for determining atomic arrangements in crystalline materials, providing precise information about bond lengths, bond angles, and three-dimensional molecular conformations. For compounds containing morpholine ring systems, crystallographic studies have consistently demonstrated the preference for chair conformations, similar to cyclohexane derivatives, with substituents adopting equatorial or axial orientations based on steric and electronic factors.

The hydrobromide salt formation likely influences the solid-state packing arrangement of the compound molecules. Bromide ions typically participate in hydrogen bonding interactions with protonated nitrogen centers, creating extended network structures that stabilize the crystalline form. The presence of multiple nitrogen atoms in the 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine framework provides multiple sites for potential hydrogen bonding interactions with the bromide counterion.

Research on related imidazoline-containing compounds has demonstrated that the 4,5-dihydroimidazole ring typically adopts envelope or half-chair conformations in the solid state. The specific conformation adopted depends on the nature and positioning of substituents attached to the ring system. The connection to the morpholine ring system through the 2-position of the imidazoline ring likely constrains the conformational flexibility of both ring systems.

The molecular packing in the crystalline state may be influenced by intermolecular interactions including hydrogen bonding, van der Waals forces, and electrostatic interactions between the organic cations and bromide anions. These interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point, solubility, and hygroscopic behavior.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide requires consideration of the distinctive spectroscopic signatures of both the morpholine and imidazoline ring systems, as well as the influence of the hydrobromide salt formation on spectroscopic properties.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. For the morpholine ring system, carbon-13 nuclear magnetic resonance studies of related 2,6-dimethylmorpholine compounds have demonstrated characteristic chemical shifts that reflect the conformational preferences and substituent effects. The trans-2,6-dimethylmorpholine configuration typically exhibits distinct chemical shift patterns for the ring carbons, with carbons adjacent to nitrogen showing downfield shifts due to the electron-withdrawing effect of the nitrogen atom.

Proton nuclear magnetic resonance spectroscopy of morpholine-containing compounds typically shows characteristic multipicity patterns for the ring protons, with coupling constants that provide information about the preferred conformations. The methyl substituents at positions 2 and 6 of the morpholine ring appear as doublets with coupling constants reflecting their relationship to the adjacent methine protons.

The 4,5-dihydroimidazole component contributes distinctive nuclear magnetic resonance signals, particularly for the methylene protons at positions 4 and 5 of the imidazoline ring. These protons typically appear as complex multiplets due to coupling with adjacent nitrogen atoms and potential coupling with each other. The nitrogen atoms in the imidazoline ring can participate in rapid exchange processes that may influence the appearance of nearby proton signals.

Infrared spectroscopy provides valuable structural information through characteristic vibrational frequencies. The morpholine ring system contributes carbon-oxygen stretching vibrations typically observed in the 1000-1200 reciprocal centimeters region. The nitrogen-containing rings contribute carbon-nitrogen stretching vibrations and nitrogen-hydrogen stretching vibrations, with the latter potentially appearing as broad absorptions in the 3300-3500 reciprocal centimeters region for secondary amine functionalities.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3300-3500 | Medium to Strong | Imidazoline N-H |

| C-H stretch (aliphatic) | 2800-3000 | Strong | Morpholine and methyl C-H |

| C=N stretch | 1640-1690 | Medium | Imidazoline C=N |

| C-O stretch | 1025-1200 | Strong | Morpholine C-O |

| C-N stretch | 1200 | Medium | Various C-N bonds |

Mass spectrometry of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide would be expected to show the molecular ion peak corresponding to the parent compound (molecular weight 183.16) after loss of the bromide ion, along with characteristic fragmentation patterns reflecting the morpholine and imidazoline ring systems. Common fragmentation pathways would likely include loss of methyl groups from the morpholine ring and fragmentation at the connection between the two ring systems.

The hydrobromide salt formation influences all spectroscopic techniques through protonation effects and the presence of the bromide counterion. Nuclear magnetic resonance chemical shifts may be altered due to the changed electronic environment around nitrogen atoms, while infrared spectra may show additional peaks related to nitrogen-hydrogen stretching vibrations in the protonated form.

Properties

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.BrH/c1-7-5-12(6-8(2)13-7)9-10-3-4-11-9;/h7-8H,3-6H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDADZJDJRDXISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NCCN2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383997 | |

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218930-08-6 | |

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Imidazoline Synthesis via Cyclization

Ethylenediamine derivatives react with nitriles or aldehydes under acidic conditions to form 4,5-dihydroimidazoles. For instance:

Coupling with 2,6-Dimethylmorpholine

The morpholine core is functionalized at the 4-position using electrophilic intermediates:

- Chlorination : Treatment of 2,6-dimethylmorpholine with thionyl chloride generates 4-chloro-2,6-dimethylmorpholine, which reacts with 2-imidazoline in the presence of K₂CO₃.

- Direct Alkylation : 2-Imidazoline acts as a nucleophile, displacing a leaving group (e.g., tosylate) on the morpholine ring.

Optimized Coupling Conditions :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Potassium carbonate |

| Temperature | 60–80°C |

| Reaction Time | 24–48 hours |

| Yield | 50–60% |

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt via acid-base reaction:

- Neutralization : Dissolving 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine in anhydrous ethanol and adding concentrated HBr (48% w/w) at 0°C precipitates the hydrobromide.

- Recrystallization : The crude product is purified via recrystallization from ethanol-diethyl ether (1:3 v/v), yielding >95% purity.

Critical Quality Controls :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥95% |

| Residual Solvents | <0.1% (ethanol) |

| Water Content | <0.5% (Karl Fischer) |

Mechanistic Insights and Byproduct Management

Side Reactions in Imidazoline Synthesis

Excess nitrile or prolonged heating leads to over-alkylation, forming trisubstituted imidazolium salts. Mitigation includes:

Morpholine Ring Stability

Under acidic conditions, the morpholine ring may undergo retro-cyclization. Stabilization strategies involve:

- Buffered Conditions : Maintaining pH 6–7 during coupling.

- Anhydrous Solvents : Using molecular sieves to scavenge water.

Industrial-Scale Considerations

Catalytic Efficiency

Nickel catalysts in morpholine synthesis require periodic regeneration to maintain activity. Industrial protocols employ fluidized bed reactors for continuous catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the morpholine moiety in 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for further exploration in drug development .

b. Anticancer Properties

Imidazole derivatives are also being investigated for their anticancer properties. The compound's ability to interact with specific cellular pathways may lead to apoptosis in cancer cells. Preliminary studies suggest that such compounds can inhibit tumor growth in vitro and in vivo, highlighting their potential as chemotherapeutic agents .

c. Neurological Applications

There is growing interest in the neuroprotective effects of imidazole derivatives. Research has indicated that compounds similar to 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Materials Science

a. Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength. Its unique structure allows for incorporation into copolymers that exhibit improved performance in various applications, including coatings and adhesives .

b. Catalysis

4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide has been explored as a catalyst in organic synthesis reactions. Its ability to facilitate reactions such as oxidation and condensation makes it valuable in synthetic organic chemistry .

Analytical Chemistry

a. Chromatographic Applications

The compound has potential applications in chromatography as a stationary phase or modifier due to its polar nature and ability to interact with various analytes. This can enhance separation efficiency and selectivity in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) .

b. Sensor Development

Research is ongoing into the use of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide in the development of sensors for detecting environmental pollutants or biological markers. Its chemical properties may allow for selective binding with target molecules, facilitating sensitive detection methods .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, altering their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several imidazole- and morpholine-containing derivatives. Below is a comparative analysis based on substituents, synthesis, and inferred properties:

Key Observations

Morpholine vs. GW4869’s bisacrylamide linker and dual imidazole groups suggest higher molecular weight and reduced membrane permeability relative to the target compound .

Salt Forms :

- Hydrobromide and dihydrochloride salts (target compound and GW4869) improve aqueous solubility compared to neutral forms like D609’s dithiocarbonate .

The target compound’s methyl groups on morpholine may sterically hinder enzyme active sites .

Synthesis Complexity :

- The target compound likely requires a specialized condensation reaction between morpholine and imidazole precursors, distinct from the aldehyde-diamine condensations used for simpler imidazoles () .

Biological Activity

4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, pharmacological properties, and biological activity based on available literature.

Synthesis of the Compound

The compound can be synthesized through various methods involving the reaction of 2,6-dimethylmorpholine with imidazole derivatives. The process typically involves the formation of the imidazole ring followed by the introduction of the morpholine moiety. The purity and structural integrity are crucial for ensuring biological activity.

Pharmacological Properties

Research indicates that compounds with imidazole and morpholine structures exhibit a range of pharmacological activities. The following table summarizes key findings related to this compound and similar derivatives:

Antihypertensive Effects

Studies have demonstrated that derivatives containing the imidazoline structure can act as antihypertensive agents by selectively binding to imidazoline receptors (IBS). For instance, a series of compounds were evaluated for their ability to lower mean arterial blood pressure (MAP) in spontaneously hypertensive rats, indicating significant cardiovascular effects linked to their receptor affinity .

Antiviral Activity

Certain imidazole derivatives have been reported to inhibit HIV replication by targeting viral proteins. For example, compounds similar to 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide have shown promise in inhibiting HIV reverse transcriptase activity . This highlights the potential for developing antiviral therapies based on imidazole-containing structures.

Case Study 1: Cardiovascular Effects

A study published in the Journal of Medicinal Chemistry evaluated various imidazoline derivatives for their cardiovascular effects. Compounds with high affinity for IBS showed significant reductions in MAP and heart rate in animal models. Among these, a specific derivative demonstrated superior efficacy and is currently undergoing further pharmacological evaluation .

Case Study 2: Antiviral Research

Research focusing on imidazole derivatives as antiviral agents revealed that certain compounds effectively inhibited HIV replication through specific interactions with viral proteins. The mechanism involved competitive inhibition at the active site of reverse transcriptase, demonstrating a promising avenue for drug development against HIV .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide?

- Methodological Answer : Use statistical Design of Experiments (DOE) to systematically vary parameters such as temperature, solvent ratio, catalyst loading, and reaction time. For example, fractional factorial designs can identify critical factors while minimizing experimental runs . Reference synthetic protocols for analogous imidazole derivatives (e.g., condensation reactions with aldehydes and sodium metabisulfite) to establish baseline conditions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine multiple orthogonal methods:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and hydrogen environments (e.g., δH signals for imidazole and morpholine protons) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretching in imidazole rings at ~1594–1661 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing this hydrobromide salt?

- Methodological Answer : Standardize salt formation by controlling stoichiometry of the free base and HBr in anhydrous conditions. Monitor pH and crystallization kinetics. Use TGA/DSC to verify salt stability and hydration states .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding side reactions during the compound’s synthesis?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled reagents) to trace reaction pathways. Computational modeling (DFT or MD simulations) can predict intermediates and transition states, particularly for imidazole ring closure and morpholine functionalization .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Conduct comparative studies under standardized conditions (temperature, humidity, solvent systems). Use advanced techniques like X-ray crystallography to confirm solid-state structure and HPLC-UV/MS to assess degradation products under stress conditions (e.g., heat, light) .

Q. What reactor design principles apply to scaling up the synthesis while maintaining yield and purity?

- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., imidazole cyclization). Use CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to model kinetics and optimize residence time distribution .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer : Employ nanofiltration or reverse osmosis to isolate the hydrobromide salt from byproducts. Optimize membrane pore size and solvent resistance using CRDC subclass RDF2050104 (membrane technologies) .

Data Contradiction and Validation

Q. What statistical approaches are suitable for analyzing discrepancies in biological activity data across studies?

- Methodological Answer : Apply meta-analysis frameworks to aggregate datasets, accounting for variables like assay type (e.g., enzyme inhibition vs. cell-based models). Use multivariate regression to identify confounding factors (e.g., salt form vs. free base) .

Q. How can researchers validate the compound’s hypothesized mechanism of action in complex systems?

- Methodological Answer : Combine knock-out/knock-in models (e.g., CRISPR for target genes) with isotopic tracing to map metabolic pathways. Cross-validate results using surface plasmon resonance (SPR) for binding affinity and in silico docking studies .

Methodological Tables

Table 1 : Key Analytical Parameters for Stability Testing

| Parameter | Method | Critical Criteria | Reference |

|---|---|---|---|

| Thermal Stability | TGA/DSC | Decomposition onset >150°C | |

| Photostability | HPLC-UV/MS | <5% degradation after 48h UV exposure | |

| Hygroscopicity | Dynamic Vapor Sorption | Weight gain <2% at 75% RH |

Table 2 : DOE Factors for Synthesis Optimization

| Variable | Range Tested | Optimal Value (Example) | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 80–120°C | 100°C | +25% |

| Catalyst Loading | 5–15 mol% | 10 mol% | +18% |

| Solvent Ratio | EtOH:H₂O (3:1 to 5:1) | 4:1 | +12% |

| Reference: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.